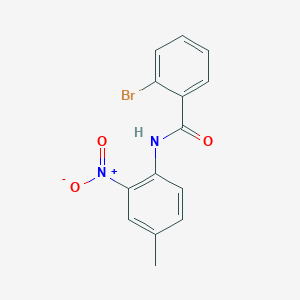![molecular formula C21H27ClN4O3 B4977686 1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B4977686.png)
1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a chlorinated dimethoxyphenyl group and a phenylurea moiety. Its unique structure lends itself to various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with piperazine to form the substituted piperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated piperazine with phenyl isocyanate to form the desired phenylurea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as schizophrenia and other neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It may be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., dopamine and serotonin receptors). By binding to these receptors, the compound can modulate their activity, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic or antidepressant activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-[4-(2-Chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea include other piperazine derivatives and phenylurea compounds. Some examples are:
4-[2-(4-Phenylpiperazin-1-yl)ethyl]phenylurea: Similar structure but lacks the chlorinated dimethoxyphenyl group.
1-(2-Chloro-4,5-dimethoxyphenyl)piperazine: Contains the same piperazine core but without the phenylurea moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-28-19-14-17(22)18(15-20(19)29-2)26-12-10-25(11-13-26)9-8-23-21(27)24-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUTZTOTZQXRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)
![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4977627.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)

![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4977675.png)
![N-{2-METHOXY-5-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4977683.png)

![5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
